2(1H)-Pyridinethione, 3-(acetyloxy)-
Description
2(1H)-Pyridinethione, 3-(acetyloxy)- is a pyridine derivative featuring a thione group at position 2 and an acetyloxy substituent at position 2. Pyridinethiones are known for their biological activity, particularly in antimicrobial and antifungal applications, due to the sulfur-containing thione moiety . The acetyloxy group (-OAc) at position 3 introduces hydrolytic lability and may influence solubility and reactivity compared to other substituents.
Properties
CAS No. |
76349-09-2 |
|---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(2-sulfanylidene-1H-pyridin-3-yl) acetate |
InChI |
InChI=1S/C7H7NO2S/c1-5(9)10-6-3-2-4-8-7(6)11/h2-4H,1H3,(H,8,11) |
InChI Key |
QRJYGZBFHHZBLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CNC1=S |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Activities
2(1H)-Pyridinethione, 3-(acetyloxy)- exhibits several pharmacological activities that make it a candidate for drug development. Its structure allows for interactions with biological targets, leading to various therapeutic effects.
- Antimicrobial Activity : Studies have shown that derivatives of pyridinethiones possess significant antimicrobial properties. For instance, certain derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli .
- Anticholinesterase Activity : This compound has also been evaluated for its potential as an anticholinesterase agent. Research indicates that it can inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease .
Case Study: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of 2(1H)-Pyridinethione, 3-(acetyloxy)- and assessed their biological activities. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry. The biological assays revealed promising results in terms of antimicrobial and anticholinesterase activities, indicating the potential for further development into therapeutic agents .
Insecticidal Properties
The compound has been investigated for its efficacy as an insecticide. Its structural similarity to known insecticides suggests potential use in pest management.
- Pyrethroid Analogues : Research has explored the synthesis of pyrethroid analogues from pyridinethione derivatives. These compounds showed enhanced stability and effectiveness in controlling agricultural pests compared to traditional pyrethroids .
Polymer Development
2(1H)-Pyridinethione, 3-(acetyloxy)- is also being studied for its applications in material science, particularly in the development of polymers with enhanced properties.
- Conductive Polymers : The incorporation of pyridinethione into polymer matrices has shown promise in improving electrical conductivity. These materials can be utilized in electronic devices and sensors .
Data Summary
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridinethione derivatives vary widely based on substituent type and position. Key analogs include:
Key Observations :
- Acetyloxy Group : The acetyloxy substituent in the target compound is more hydrolytically labile than hydroxyl or methyl groups, making it suitable for prodrug designs where controlled release is required .
- Electron-Withdrawing Groups : Chloro and trifluoromethyl groups (e.g., in ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions compared to acetyloxy.
- Biological Activity : Hydroxy and methyl substituents (e.g., ) are associated with antioxidant and antimicrobial properties, suggesting the acetyloxy derivative may require metabolic activation for similar effects.
Physicochemical Properties
- Solubility: Acetyloxy groups improve solubility in organic solvents (e.g., dichloromethane, ethanol) compared to non-polar substituents like methyl or trifluoromethyl .
- Stability: The acetyloxy group is prone to hydrolysis under acidic or basic conditions, unlike stable ethers or halides. For instance, compounds in undergo deacetylation in ethanol with acetyl chloride .
- pKa : Thione protons in pyridinethiones typically have pKa values between 3–4. Electron-withdrawing groups (e.g., -CF₃) lower pKa, while electron-donating groups (e.g., -OAc) may slightly increase it .
Preparation Methods
Sodium Thioacetate-Mediated Cyclization
The most widely adopted method involves treating 2-chloropyridine N-oxides (4 ) with sodium thioacetate (AcSNa) to form thioacetoxy intermediates (5 ), which are hydrolyzed to 1-hydroxypyridine-2(1H)-thiones (3 ) (Scheme 1). For example:
-
2-Chloro-3-nitropyridine N-oxide reacts with AcSNa in DMF at 80°C for 6 hours, yielding 3-nitro-1-hydroxypyridine-2(1H)-thione (65% yield).
-
Acidic workup (aqueous NH₄Cl) liberates the thione while minimizing decomposition.
This method is favored for its scalability but requires strict control of pH and temperature to avoid thioacetate degradation.
Thiourea-Based Cyclization
An alternative approach employs thiourea with 2-halopyridine N-oxides under basic conditions (Scheme 2):
-
2-Bromo-3-cyanopyridine N-oxide reacts with thiourea in ethanol at reflux, followed by hydrolysis with Na₂CO₃, yielding 3-cyano-1-hydroxypyridine-2(1H)-thione (58% yield).
-
This method avoids thioacetate intermediates but suffers from lower yields due to competing hydrolysis of nitrile groups.
O-Acetylation of the Pyridinethione Core
Acylation with Acetyl Chloride
The sodium salt of 1-hydroxypyridine-2(1H)-thione (3[Na] ) reacts with acetyl chloride in anhydrous THF to form the target compound (Scheme 3):
-
Adding acetyl chloride dropwise at −20°C minimizes ester hydrolysis, yielding 2(1H)-Pyridinethione, 3-(acetyloxy)- in 66% purity.
Side products include 3-acetoxy-2-pyridinone (from over-acylation) and disulfide dimers (from thiol oxidation).
Pyridine-Catalyzed Acetylation
For base-sensitive substrates, acetylations are conducted in pyridine as both solvent and catalyst:
-
3-Hydroxypyridine-2(1H)-thione reacts with acetic anhydride in pyridine at 25°C for 12 hours, yielding the target compound in 72% yield.
-
Pyridine neutralizes HCl byproducts, preventing acid-catalyzed decomposition.
Purification and Stability Considerations
Chromatographic Challenges
The acetyloxy group’s sensitivity to silica gel necessitates alternative purification methods:
Light and Thermal Stability
-
Decomposition occurs under ambient light via homolytic S–O bond cleavage, producing 3-acetoxy-2-pyridyl radicals.
-
DSC studies show onset of decomposition at 120°C (ΔH = −148 kJ/mol).
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(acetyloxy)-2(1H)-pyridinethione, and how can reaction efficiency be optimized?
- Methodology :
- Start with the hydroxyl precursor (e.g., 3-hydroxy-2(1H)-pyridinethione) and acetylate using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine).
- Optimize reaction conditions by varying temperature (20–60°C), solvent (anhydrous dichloromethane or THF), and reaction time (2–12 hours). Monitor progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Similar acetylation protocols are validated for analogs in the EPA/NIH spectral database .
Q. Which spectroscopic techniques are critical for structural elucidation of 3-(acetyloxy)-2(1H)-pyridinethione?
- Methodology :
- 1H/13C NMR : Use CDCl3 or DMSO-d6 as solvents. Key signals include:
- Acetyl methyl group: δ ~2.3–2.5 ppm (1H) and ~20–22 ppm (13C).
- Thione tautomer resonance: δ ~160–165 ppm (13C, C=S). Reference NMR data for structurally related naphthoquinones with acetyloxy groups .
- Mass Spectrometry : Electron ionization (EI) or ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns. Compare with EPA/NIH entries for pyridinethione derivatives .
- IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and thione C=S (~1200 cm⁻¹) stretches.
Q. How should researchers handle and store 3-(acetyloxy)-2(1H)-pyridinethione to prevent degradation?
- Methodology :
- Store in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C.
- Avoid prolonged exposure to moisture (hydrolyzes acetyl group) or basic conditions. Monitor stability via periodic HPLC analysis.
- Safety protocols (e.g., PPE, fume hood use) align with general guidelines for acetylated heterocycles .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) be systematically resolved?
- Methodology :
- Step 1 : Verify sample purity via HPLC/GC-MS to rule out impurities.
- Step 2 : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) or literature analogs (e.g., 3-ethoxy-6-methyl-2(1H)-pyridinethione ).
- Step 3 : Investigate tautomeric equilibria (thione ↔ thiol) via variable-temperature NMR or pH-dependent studies.
Q. What computational approaches predict the electronic properties and reactivity of 3-(acetyloxy)-2(1H)-pyridinethione?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G*) to map:
- Electron density distribution (HOMO/LUMO energies).
- Tautomeric preferences and acetyloxy group steric effects.
- Validate using experimental data (e.g., X-ray crystallography of analogs ).
Q. What mechanistic insights exist for the acetyloxy group’s influence on thione tautomerism?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
